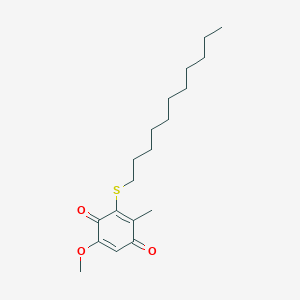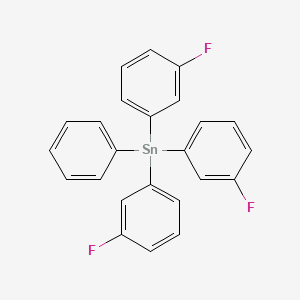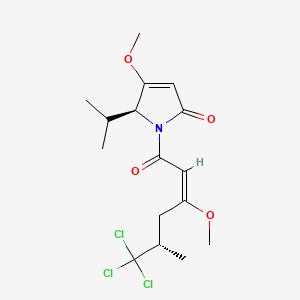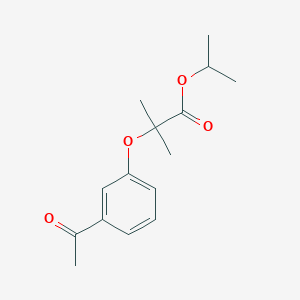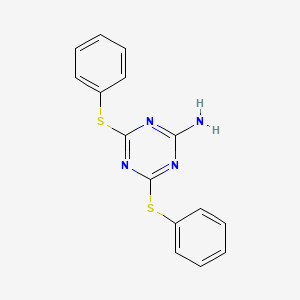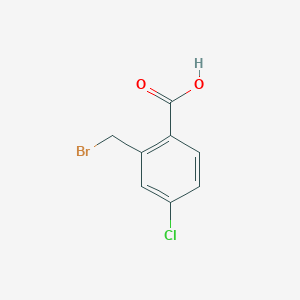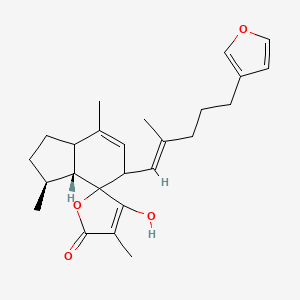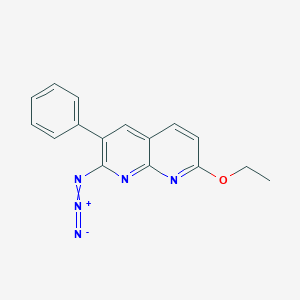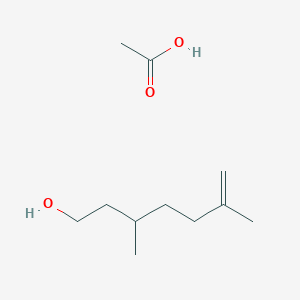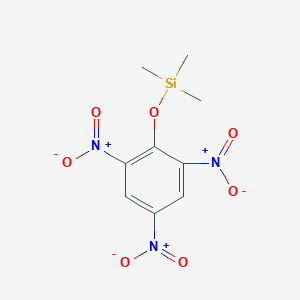
Trimethyl(2,4,6-trinitrophenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,4,6-trinitrophenoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2,4,6-trinitrophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,4,6-trinitrophenoxy)silane typically involves the reaction of 2,4,6-trinitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4,6-trinitrophenol is replaced by the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Trimethyl(2,4,6-trinitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by hydride donors such as tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with fewer nitro groups.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Trimethyl(2,4,6-trinitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of Trimethyl(2,4,6-trinitrophenoxy)silane involves its ability to act as a radical-based reducing agent. The compound generates silyl radicals under appropriate conditions, which can then participate in various radical-mediated reactions. These radicals can facilitate the reduction of functional groups, hydrosilylation, and other transformations.
Molecular Targets and Pathways: The primary molecular targets are the functional groups in organic molecules that can undergo radical reactions. The pathways involved include the generation of silyl radicals and their subsequent interaction with target molecules to achieve the desired chemical transformations.
相似化合物的比较
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the trinitrophenoxy moiety.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups, known for its use as a radical-based reducing agent.
Uniqueness: Trimethyl(2,4,6-trinitrophenoxy)silane is unique due to the presence of the trinitrophenoxy moiety, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where the combination of the trimethylsilyl group and the trinitrophenoxy moiety is advantageous.
属性
CAS 编号 |
62967-61-7 |
|---|---|
分子式 |
C9H11N3O7Si |
分子量 |
301.28 g/mol |
IUPAC 名称 |
trimethyl-(2,4,6-trinitrophenoxy)silane |
InChI |
InChI=1S/C9H11N3O7Si/c1-20(2,3)19-9-7(11(15)16)4-6(10(13)14)5-8(9)12(17)18/h4-5H,1-3H3 |
InChI 键 |
QZCBQLREKZEOJG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)

